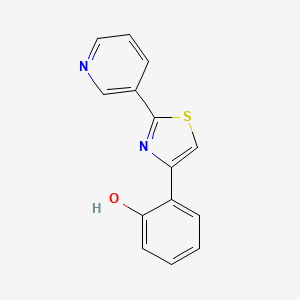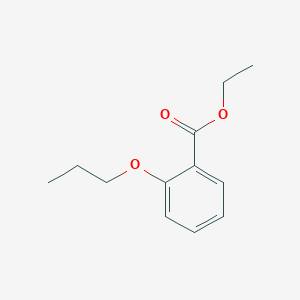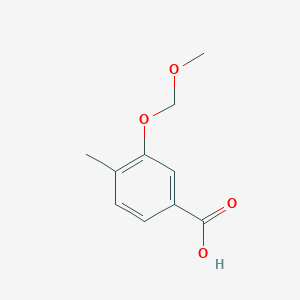![molecular formula C13H8FN3O2 B6322315 6-(4-Fluoro-phenyl)-pyrido[3,2-d]pyrimidine-2,4-diol, 95% CAS No. 917758-91-9](/img/structure/B6322315.png)
6-(4-Fluoro-phenyl)-pyrido[3,2-d]pyrimidine-2,4-diol, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“6-(4-Fluoro-phenyl)-pyrido[3,2-d]pyrimidine-2,4-diol” is a chemical compound that belongs to the class of pyrimidinediones . Pyrimidinediones are characterized by a pyrimidine ring substituted with two carbonyl groups .
Synthesis Analysis
The synthesis of pyrimidine derivatives has been reported in various studies . For instance, a series of new pyrrolo[2,3-d]pyrimidine derivatives were prepared in good yields via the reaction of 6-aryl-7-phenyl-3,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-ones with 1-chloropropan-2-ol, 3-chloropropane-1,2-diol, and 2-(2-chloroethoxy)ethanol .Molecular Structure Analysis
The molecular structure of pyrimidinediones, which “6-(4-Fluoro-phenyl)-pyrido[3,2-d]pyrimidine-2,4-diol” belongs to, is characterized by a pyrimidine ring substituted with two carbonyl groups .Chemical Reactions Analysis
The chemical reactions involving pyrimidine derivatives have been studied extensively . For example, some 6-aryl-7-phenyl-3,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-ones were converted to 2-(6-aryl-4-oxo-7-phenyl-3,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-3-yl)acetohydrazides through intermediate esters .Applications De Recherche Scientifique
4-Fluoro-PPD has been used in a variety of scientific research applications, including organic synthesis, drug development, and material science. It has been used as a building block for the synthesis of a variety of molecules, including pharmaceuticals, pesticides, and other organic compounds. It has also been used in the synthesis of a variety of materials, such as polymers, ceramics, and nanomaterials.
Mécanisme D'action
Target of Action
The primary targets of 6-(4-Fluoro-phenyl)-pyrido[3,2-d]pyrimidine-2,4-diol are Tie-2 and VEGFR2 receptor tyrosine kinases (TK) . These kinases play crucial roles in the regulation of cell cycle and transcription, making them promising targets for the treatment of cancers and other diseases .
Mode of Action
This compound acts as a potent dual inhibitor of Tie-2 and VEGFR2 receptor tyrosine kinases . It binds to these targets, inhibiting their activity and thus disrupting the cell cycle and transcription processes .
Biochemical Pathways
The inhibition of Tie-2 and VEGFR2 receptor tyrosine kinases affects several biochemical pathways. These include the RAS–MEK–ERK, PLCγ, and PI3K–Akt signaling pathways . These pathways are involved in regulating various cellular processes, including cell proliferation, growth, metabolism, motility, and apoptosis .
Pharmacokinetics
The compound’s potent inhibitory activity against its targets suggests it may have good bioavailability .
Result of Action
The inhibition of Tie-2 and VEGFR2 receptor tyrosine kinases by 6-(4-Fluoro-phenyl)-pyrido[3,2-d]pyrimidine-2,4-diol results in significant anti-proliferative activities against human breast cancer cells and human gastric cancer cells . This suggests that the compound could have potential therapeutic applications in the treatment of these types of cancer .
Avantages Et Limitations Des Expériences En Laboratoire
The use of 4-Fluoro-PPD in laboratory experiments offers several advantages. It is relatively easy to synthesize and is available in a variety of forms, including powder, solution, and solid form. It is also relatively stable and has a low toxicity, making it safe to use in laboratory experiments. The main limitation of 4-Fluoro-PPD is that it is not as potent as other COX-2 inhibitors, making it less effective for certain applications.
Orientations Futures
The use of 4-Fluoro-PPD in scientific research is still in its early stages, and there are a number of potential future directions for its use. One potential application is in the development of new drugs and therapies for the treatment of inflammatory diseases. Another potential application is in the development of novel materials and nanomaterials for a variety of applications. Additionally, 4-Fluoro-PPD could be used in the development of new methods for the synthesis of organic compounds. Finally, 4-Fluoro-PPD could be used in the development of new analytical techniques for the detection and quantification of organic compounds.
Méthodes De Synthèse
4-Fluoro-PPD can be synthesized via a variety of methods, including the reaction of 4-fluorophenol with ethylene diamine hydrochloride and the reaction of 4-fluorobenzaldehyde with ethylenediamine. The most common method is the reaction of 4-fluorobenzaldehyde with ethylenediamine, which yields 4-Fluoro-PPD in a yield of 80-90%.
Propriétés
IUPAC Name |
6-(4-fluorophenyl)-1H-pyrido[3,2-d]pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8FN3O2/c14-8-3-1-7(2-4-8)9-5-6-10-11(15-9)12(18)17-13(19)16-10/h1-6H,(H2,16,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAEQNSABVQOBNY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC3=C(C=C2)NC(=O)NC3=O)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90732585 |
Source


|
| Record name | 6-(4-Fluorophenyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90732585 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
917758-91-9 |
Source


|
| Record name | 6-(4-Fluorophenyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90732585 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


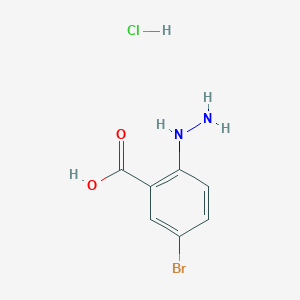

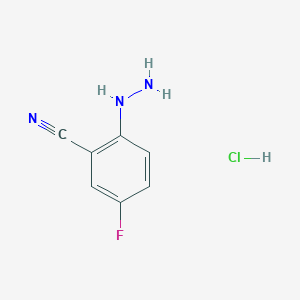
![Poly[(9,9-dioctylfluoren-2,7-diyl)-alt-co-(benzo[2,1,3]thiadiazol-4,7-diyl)]](/img/structure/B6322264.png)




